Ortho-Tolyl vs. Meta-Tolyl vs. Para-Tolyl: Predicted Lipophilicity and Bioconcentration Factor Differentials
The ortho-tolyl substitution on the N-phenyl carboxamide of 2-amino-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide yields a predicted ACD/LogP of 7.12 (o-tolyl, CAS 667436-31-9) . The meta-tolyl isomer (CAS 669740-04-9) shares this ACD/LogP of 7.12 , while a distinct experimental database entry for the m-tolyl isomer reports a LogP of 6.09 [1]. The p-tolyl isomer (CAS 863186-09-8) has a predicted ACD/LogP of approximately 7.12 as well, though the steric accessibility of the para-methyl group yields a different topological polar surface area (TPSA) orientation and distinct hydrogen-bonding geometry compared to the ortho-substituted analog. The ACD/BCF (bioconcentration factor) at pH 7.4 for the o-tolyl isomer is predicted at 19,446 , suggesting high tissue distribution potential relevant for cell-based assay partitioning.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) and bioconcentration factor (BCF) |
|---|---|
| Target Compound Data | ACD/LogP = 7.12; ACD/LogD (pH 7.4) = 5.95; ACD/BCF (pH 7.4) = 19,446; Polar Surface Area = 83 Ų |
| Comparator Or Baseline | m-tolyl isomer: ACD/LogP = 7.12; ACD/BCF = 19,446 ; database LogP = 6.09 [1]. p-tolyl isomer: predicted ACD/LogP ≈ 7.12; distinct steric profile due to para-methyl accessibility. |
| Quantified Difference | LogP nominally equivalent among isomers by ACD prediction (±0.00); however, database LogP for m-tolyl (6.09) deviates by ~1 log unit from ACD prediction. Ortho steric hindrance restricts amide bond rotation relative to meta and para isomers. |
| Conditions | ACD/Labs Percepta Platform v14.00 predictions; database experimental LogP from Molbase. |
Why This Matters
Although predicted LogP values are similar across isomers, the ortho-methyl steric constraint uniquely restricts the conformational ensemble of the N-aryl amide—affecting target binding geometry, solubility, and metabolic stability—making the o-tolyl isomer a distinct chemical probe for structure-activity relationship (SAR) studies.
- [1] Molbase. 2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. CAS 669740-04-9. LogP: 6.0863, PSA: 83.36. https://qiye.molbase.cn/d17603/505017 View Source
